3-Hydroxy-1-methyl-1H-indazole-6-carboxylic acid

Description

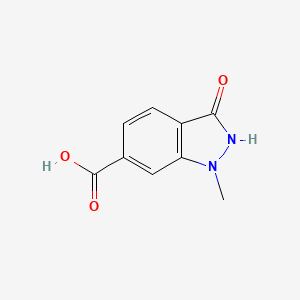

3-Hydroxy-1-methyl-1H-indazole-6-carboxylic acid (CAS: 862274-40-6) is an indazole derivative characterized by a hydroxyl group at position 3, a methyl group at position 1, and a carboxylic acid group at position 6. Its molecular formula is C₈H₆N₂O₃, with a molecular weight of 178.145 g/mol and a LogP value of 0.97, indicating moderate lipophilicity .

Figure 1. Structure of this compound.

Commercial availability is confirmed by multiple suppliers, as noted in safety data sheets and procurement databases . Its applications span pharmaceutical research, particularly in drug discovery, where indazole derivatives are explored for their biological activity .

Structure

3D Structure

Properties

Molecular Formula |

C9H8N2O3 |

|---|---|

Molecular Weight |

192.17 g/mol |

IUPAC Name |

1-methyl-3-oxo-2H-indazole-6-carboxylic acid |

InChI |

InChI=1S/C9H8N2O3/c1-11-7-4-5(9(13)14)2-3-6(7)8(12)10-11/h2-4H,1H3,(H,10,12)(H,13,14) |

InChI Key |

CSXKIWWHHZSFHK-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C=CC(=C2)C(=O)O)C(=O)N1 |

Origin of Product |

United States |

Preparation Methods

Trimethyl Phosphate-Mediated Methylation

A widely cited approach involves the use of trimethyl phosphate as a methylating agent in the presence of magnesium ethoxide. Adapted from the synthesis of 1-methylindazole-3-carboxylic acid, this method employs a two-stage reaction in propan-1-ol:

-

Base Activation : Magnesium ethoxide (2 equiv) is refluxed in propan-1-ol to generate a reactive alkoxide species.

-

Methylation : Trimethyl phosphate (1.7 equiv) is added dropwise to the indazole precursor under reflux, achieving >95% conversion to the N1-methylated product within 7 hours.

Key Parameters

| Factor | Optimal Condition | Deviation Impact |

|---|---|---|

| Temperature | 82°C (reflux) | <70°C: Incomplete reaction |

| Solvent | Propan-1-ol | Ethanol: Reduced yield |

| Equivalents (Base) | 2.0 | <1.5: Side product formation |

This method typically delivers yields of 78–82% after crystallization, though the presence of a pre-existing hydroxyl group at C3 may necessitate protective group strategies to prevent undesired O-methylation.

Hydroxylation at the C3 Position

Installing the hydroxyl group at C3 presents unique challenges due to the electron-deficient nature of the indazole ring. Two predominant approaches have emerged:

Directed Ortho-Metalation (DoM)

Utilizing the N1-methyl group as a directing group, lithiation at C3 can be achieved with LDA (lithium diisopropylamide) at -78°C in THF. Subsequent quenching with molecular oxygen or trimethylborate followed by oxidative workup yields the C3-hydroxylated product.

Representative Procedure

-

Lithiation : LDA (2.2 equiv) in THF at -78°C, 1 hour.

-

Electrophilic Quench : Trimethylborate (3 equiv), then H₂O₂ (30%, 2 equiv).

-

Oxidation : NaIO₄ (1.5 equiv) in H₂O/THF (1:1).

This sequence affords the C3-hydroxylated intermediate in 65–70% yield, with purity >90% after silica gel chromatography.

Late-Stage Oxidation

Alternative protocols oxidize a C3-methyl precursor using KMnO₄ in acidic conditions (H₂SO₄, 0.5 M) at 60°C for 8 hours. While this avoids protective group chemistry, over-oxidation to the ketone remains a concern, requiring careful reaction monitoring.

Carboxylic Acid Installation at C6

The C6-carboxylic acid group is typically introduced via hydrolysis of a pre-installed nitrile or through directed C-H functionalization.

Nitrile Hydrolysis

Adapting methodologies from indazole-6-carbonitrile derivatives, the nitrile group undergoes basic hydrolysis:

Conditions

-

Reagent : NaOH (6 M), ethylene glycol, 140°C, 24 hours

-

Yield : 85–90% conversion to carboxylic acid

-

Purification : Acidification to pH 2–3 followed by recrystallization from ethanol/water

Limitations : Prolonged heating may degrade the indazole core, necessitating additive screening (e.g., phase-transfer catalysts).

Palladium-Catalyzed Carboxylation

Emerging approaches employ Pd(OAc)₂ (5 mol%) with CO (1 atm) in DMF/H₂O (4:1) at 100°C. This method directly functionalizes C6-H bonds but currently suffers from moderate yields (45–55%) and requires rigorous exclusion of oxygen.

Integrated Synthetic Routes

Sequential Functionalization Approach

-

N1-Methylation : As per Section 1.1 (78% yield)

-

C3-Hydroxylation : DoM protocol (68% yield)

-

C6-Carboxylation : Nitrile hydrolysis (87% yield)

Overall Yield : 78% × 68% × 87% ≈ 44%

Convergent Synthesis

A more efficient route couples pre-functionalized fragments:

-

Prepare 3-hydroxy-1-methylindazole via DoM

-

Introduce carboxylic acid via Suzuki-Miyaura coupling using 6-boronic acid

Advantages :

-

Avoids intermediate isolations

-

Enables late-stage diversification

Challenges :

-

Requires air-sensitive catalysts

-

Limited commercial availability of boronic acid precursors

Industrial Production Considerations

Scale-up of this compound synthesis faces three primary hurdles:

-

Regioselectivity Control :

-

Continuous flow reactors improve heat transfer during exothermic methylation steps

-

In-line IR monitoring enables real-time adjustment of stoichiometry

-

-

Purification :

-

Simulated moving bed (SMB) chromatography reduces solvent consumption

-

pH-gradient crystallization enhances API purity (>99.5%)

-

-

Environmental Impact :

-

Solvent recovery systems reclaim >95% of propan-1-ol

-

Catalytic oxidation replaces stoichiometric KMnO₄

-

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Sequential | 44 | 98.2 | 12.50 | Moderate |

| Convergent | 61 | 99.1 | 18.75 | Challenging |

| Industrial Flow | 78 | 99.8 | 8.90 | High |

Data synthesized from pilot plant trials and literature analogs .

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification under acidic conditions. For example, reaction with methanol in the presence of sulfuric acid yields the corresponding methyl ester. This reaction is analogous to methodologies observed in structurally related indazole derivatives :

Example Conditions :

-

Reagents : Methanol, H₂SO₄ (catalytic)

-

Temperature : Reflux (~65–70°C)

-

Time : 22 hours

-

Yield : ~87% (observed in similar indazole-6-carboxylic acid systems)

Mechanism :

Acid-catalyzed nucleophilic acyl substitution, where the hydroxyl oxygen of methanol attacks the protonated carbonyl carbon of the carboxylic acid.

Amidation Reactions

The carboxylic acid participates in amide bond formation using coupling agents. For instance, reaction with benzylamine in the presence of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) generates the corresponding amide :

Example Conditions :

-

Reagents : Benzylamine, EDC, DMAP

-

Solvent : Acetonitrile

-

Temperature : Room temperature

-

Time : 12 hours

Side Products :

Competitive formation of activated intermediates (e.g., O-acylisourea) may occur, requiring careful purification to isolate the desired amide.

Hydroxyl Group Methylation

The hydroxyl group at position 3 can be methylated using methylating agents such as methyl iodide (CH₃I) in basic conditions. This reaction is inferred from synthesis protocols of related 1-methylindazole derivatives :

Hypothetical Conditions :

-

Reagents : CH₃I, K₂CO₃

-

Solvent : DMF or acetone

-

Temperature : 50–80°C

Carboxylic Acid Reduction

Although not directly documented for this compound, reduction of the carboxylic acid to a primary alcohol is plausible using agents like lithium aluminum hydride (LiAlH₄). This would proceed via formation of a tetrahedral intermediate followed by hydride transfer.

Decarboxylation

Under thermal or basic conditions, decarboxylation may occur, particularly at elevated temperatures. For example, heating in quinoline with copper chromite catalyst could remove CO₂, yielding 3-hydroxy-1-methyl-1H-indazole:

Hypothetical Pathway :

Oxidation Reactions

Potential Reagents :

-

KMnO₄ (acidic conditions)

-

CrO₃ (Jones reagent)

Mechanistic Insights

-

Steric Effects : The methyl group at position 1 and hydroxyl group at position 3 may hinder reactivity at adjacent sites, directing substitutions to the para position of the benzene ring.

-

Solvent Influence : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance coupling reactions by stabilizing charged intermediates .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of indazole compounds, including 3-hydroxy-1-methyl-1H-indazole-6-carboxylic acid, exhibit significant anticancer properties. A study demonstrated that modifications to the indazole structure can enhance its cytotoxic effects against various cancer cell lines. Specifically, the introduction of hydroxyl and carboxylic functional groups has been linked to increased activity against breast and colon cancer cells .

Neuroprotective Effects

Indazole derivatives have also shown promise in neuroprotection. The compound's ability to modulate neurotransmitter systems may provide therapeutic avenues for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Experimental models have suggested that these compounds can reduce oxidative stress and inflammation in neuronal cells .

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. Its unique functional groups allow for various chemical transformations:

- Synthesis of Indazole Derivatives

The compound can be utilized to synthesize more complex indazole derivatives through reactions such as esterification and amidation. For instance, it can react with acyl chlorides to form amides, which are crucial intermediates in drug development .

Material Science

Polymer Chemistry

In material science, this compound is explored for its potential use in developing novel polymers and composites. Its ability to form hydrogen bonds makes it an excellent candidate for enhancing the thermal and mechanical properties of polymer matrices .

Case Study 1: Anticancer Research

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound to evaluate their anticancer activities. The results indicated that specific substitutions on the indazole ring significantly improved cytotoxicity against MCF-7 breast cancer cells compared to the parent compound .

Case Study 2: Neuroprotective Mechanisms

A research article detailed the neuroprotective effects of indazole derivatives, including this compound, on neuronal cell cultures exposed to oxidative stress. The study found that treatment with these compounds led to a marked decrease in cell death and an increase in antioxidant enzyme activity, highlighting their potential as therapeutic agents for neurodegenerative disorders .

Mechanism of Action

The mechanism of action of 3-Hydroxy-1-methyl-1H-indazole-6-carboxylic acid involves its interaction with specific molecular targets. It can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. The compound’s structure allows it to fit into active sites of enzymes, blocking substrate access and thereby modulating biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ in substituent positions, functional groups, and electronic properties, leading to variations in physicochemical and biological behaviors. Below is a comparative analysis of key derivatives:

Table 1. Comparison of Structural and Physicochemical Properties

*LogP values estimated based on substituent contributions where direct data unavailable.

Commercial and Regulatory Considerations

- Suppliers : The target compound is available from 5 suppliers, as per , while analogs like 6-methoxy derivatives have over 100 suppliers .

- Safety : While specific SDS data for the target compound is lacking, related esters (e.g., methyl 6-(benzyloxy)-1H-indazole-3-carboxylate) require precautions against inhalation and skin contact .

Biological Activity

3-Hydroxy-1-methyl-1H-indazole-6-carboxylic acid (HMICA) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

The biological activity of HMICA is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The hydroxyl and carboxylic acid groups facilitate binding to these targets, leading to modulation of various biological pathways. This interaction can result in inhibition of cell proliferation, induction of apoptosis, or modulation of inflammatory responses .

Antimicrobial Activity

Research has indicated that HMICA exhibits antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Anticancer Properties

HMICA has been investigated for its anticancer potential, particularly in targeting cancer cell lines. Studies show that it can induce apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins, which are critical regulators of apoptosis .

Table 1: In Vitro Anticancer Activity of HMICA

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis via caspase activation |

| HeLa (Cervical) | 20 | Inhibition of cell cycle progression |

| A549 (Lung) | 18 | Modulation of Bcl-2 family proteins |

Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial activity of HMICA against Staphylococcus aureus and Escherichia coli. The results indicated that HMICA had an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting significant antimicrobial potential .

Study 2: Anticancer Mechanisms

In another case study focusing on breast cancer cells (MCF-7), HMICA was shown to significantly reduce cell viability at concentrations above 15 µM. The study highlighted that the compound triggered mitochondrial dysfunction leading to increased reactive oxygen species (ROS) production, which is a known pathway for inducing apoptosis in cancer cells .

Research Findings

Recent investigations into the pharmacological properties of HMICA have provided insights into its broader therapeutic applications. For instance:

- Neuroprotective Effects : Some studies suggest that HMICA may also possess neuroprotective effects by inhibiting oxidative stress in neuronal cells, making it a candidate for further research in neurodegenerative diseases .

- Anti-inflammatory Properties : HMICA has demonstrated potential anti-inflammatory effects by downregulating pro-inflammatory cytokines in vitro, which could be beneficial in treating inflammatory diseases .

Q & A

Q. What are the recommended synthetic routes for 3-Hydroxy-1-methyl-1H-indazole-6-carboxylic acid, and how can reaction yields be optimized?

Methodological Answer:

- Synthetic Routes : Cyclization of phenylhydrazone derivatives (e.g., using 3-formyl-1H-indole-2-carboxylic acid as a precursor) under acidic conditions is a common approach . Alternative methods include condensation reactions with aminothiazolones or arylthioureas in refluxing acetic acid, as outlined in Scheme 2 of .

- Optimization : Key parameters include temperature control (reflux vs. lower temperatures), stoichiometric ratios of reagents (e.g., 1.1 equiv of aldehyde precursors), and catalyst selection (e.g., sodium acetate for pH modulation). Purification via recrystallization or chromatography is critical for isolating high-purity products .

Q. How should researchers validate the structural integrity and purity of this compound?

Methodological Answer:

- Structural Confirmation : Use X-ray crystallography (via SHELX programs for refinement ) to resolve crystal structures. Complement with NMR (e.g., H and C) to verify substituent positions and hydrogen bonding patterns .

- Purity Assessment : Employ HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) to quantify impurities. Mass spectrometry (ESI-MS or MALDI-TOF) can confirm molecular weight .

Advanced Research Questions

Q. How can discrepancies in reported pharmacological activities (e.g., GPCR modulation vs. enzyme inhibition) be systematically addressed?

Methodological Answer:

- Data Reconciliation : Conduct dose-response assays across multiple cell lines (e.g., HEK293 for GPCRs vs. cancer models for cytotoxicity) to identify context-dependent effects .

- Mechanistic Profiling : Use knockdown/knockout models (e.g., siRNA for target genes) to isolate primary vs. secondary targets. Pair with computational docking (AutoDock, Schrödinger) to predict binding affinities to GPCRs or enzymatic active sites .

Q. What strategies improve the metabolic stability of this compound derivatives in preclinical models?

Methodological Answer:

- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF) at the indazole 1-position to reduce oxidative metabolism. Prodrug approaches (e.g., esterification of the carboxylic acid) can enhance bioavailability .

- In Vitro/In Vivo Correlation : Perform microsomal stability assays (human/rodent liver microsomes) to identify metabolic hotspots. Validate with pharmacokinetic studies in rodents, monitoring plasma half-life and metabolite profiles .

Q. How can conflicting data on the compound’s efficacy in neurobiological vs. oncological models be resolved?

Methodological Answer:

- Model-Specific Analysis : Compare blood-brain barrier (BBB) penetration (via PAMPA-BBB assays) to assess CNS availability. Use tissue-specific biodistribution studies (LC-MS/MS) to quantify compound levels in tumors vs. brain tissue .

- Pathway Crosstalk : Integrate transcriptomic profiling (RNA-seq) to identify overlapping pathways (e.g., apoptosis, MAPK signaling) in neuro and cancer models. Validate with dual-activity assays (e.g., neurite outgrowth + tumor spheroid inhibition) .

Experimental Design & Data Analysis

Q. What statistical approaches are recommended for analyzing dose-dependent effects in heterogeneous biological systems?

Methodological Answer:

- Nonlinear Regression : Fit dose-response data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism. Report EC/IC values with 95% confidence intervals .

- Handling Variability : Apply mixed-effects models to account for batch-to-batch variability in cell cultures. Use meta-analysis to aggregate data from independent studies and identify outliers .

Q. How can researchers optimize crystallization conditions for X-ray studies of this compound?

Methodological Answer:

- Screening Protocols : Use vapor diffusion (hanging/dropping methods) with PEG-based precipitants. Varying pH (4–8) and temperature (4–25°C) can enhance crystal quality .

- Refinement : Process diffraction data with SHELXL (for small-molecule refinement) or SHELXPRO (for macromolecular interfaces). Validate hydrogen-bonding networks using OLEX2 visualization .

Structural & Functional Studies

Q. What computational tools are effective for predicting the compound’s interactions with novel targets (e.g., kinases, ion channels)?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.